

Application Notes and Protocols for Pimasertib Hydrochloride in Mouse Models

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Compound of Interest

Compound Name: Pimasertib Hydrochloride

Cat. No.: B1194693

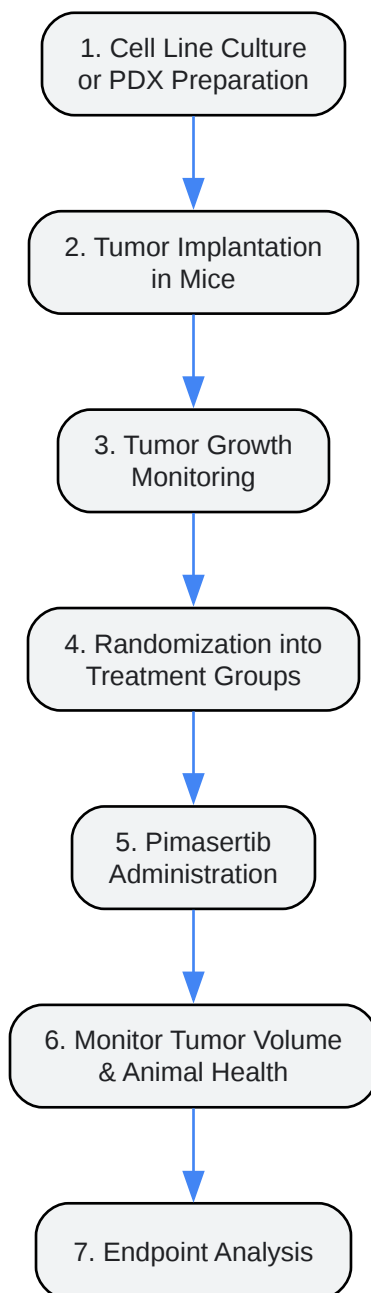
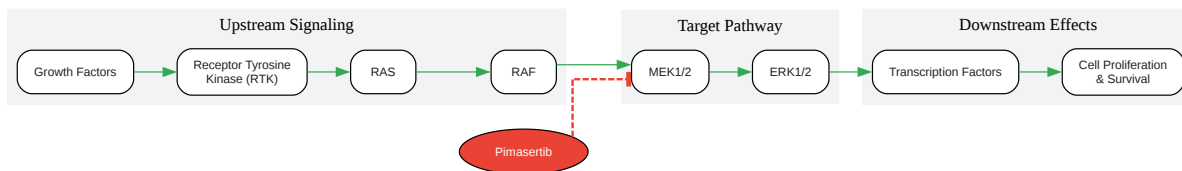
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These application notes provide a comprehensive overview of the dosage and administration of Pimasertib (AS703026), a selective MEK1/2 inhibitor, in various mouse models of cancer. The following protocols are based on established preclinical studies and are intended to guide researchers in designing their own in vivo experiments.

Mechanism of Action: The RAS/RAF/MEK/ERK Signaling Pathway

Pimasertib is an orally bioavailable, potent, and selective, ATP non-competitive small-molecule inhibitor of MEK1 and MEK2.[1] MEK1 and MEK2 are dual-specificity threonine/tyrosine kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently upregulated in a variety of cancers, leading to increased cell proliferation and survival. By inhibiting MEK1/2, Pimasertib blocks the phosphorylation and activation of ERK1/2, thereby inhibiting the downstream signaling cascade that promotes tumor growth.[2]
[3]



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